2,3,4-Tri-O-acetyl-a-D-xylopyranosyl trichloroacetimidate
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Overview
Description
Synthesis Analysis
Selective acetylation of D-xylose with acetic anhydride in dry pyridine yields 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl among other triacetyl derivatives. The synthesis pathway involves the protection of hydroxyl groups to control the reactivity and selectivity of the glycosylation reaction. These O-acetyl derivatives and the derived monochloroacetyl compounds have been analyzed by 13C- and 1H-NMR spectroscopy (Utille & Gagnaire, 1982).
Molecular Structure Analysis
The molecular structure of carbohydrate derivatives like 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate has been elucidated using spectroscopic methods, including NMR spectroscopy. These analyses provide insights into the stereochemistry and conformation of the glycosyl donor, which are critical for understanding its reactivity in glycosylation reactions.
Chemical Reactions and Properties
2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate participates in glycosylation reactions as a glycosyl donor. The trichloroacetimidate group is a leaving group that, upon activation, facilitates the formation of glycosidic bonds with various acceptors. This compound has shown efficiency in forming both O- and C-glycosidic bonds under different conditions (Baudry et al., 1998).
Scientific Research Applications
Synthesis of Antithrombotic Compounds : It has been used in the synthesis of antithrombotic drugs, such as Iliparcil. Different conditions for glycosylation were explored using this compound as a donor, demonstrating its utility in large-scale industrial processes (Collette et al., 1999).
Formation of Disaccharides : Research has shown its effectiveness in glycosidation reactions to form disaccharides. The study highlighted the compound's ability to selectively produce α:β mixtures of disaccharides (Mehta & Pinto, 1992).
Synthesis of Complex Carbohydrates : The compound has been instrumental in synthesizing complex carbohydrates, such as the pentasaccharide moiety of an asterosaponin. This demonstrates its role in creating biochemically significant sugar structures (Bing & Schmidt, 1992).
Glycoside Formation : It has been used for efficient and stereoselective glycoside formation, particularly in producing pseudodisaccharides and investigating their inhibitory activities (Hashimoto & Izumi, 1993).
Short Synthesis Routes : Studies have utilized this compound for the short and highly selective synthesis of xylobiosides, showcasing its efficiency in streamlining synthetic pathways (Ziser, 1994).
Preparation of C-Hetaryl Glycosides : It has been applied in the preparation of C-hetaryl glycosides, offering insights into the synthesis of previously unknown compounds (Baudry et al., 1998).
Synthesis of Oligosaccharides in Glycoproteins : The compound has been used in synthesizing oligosaccharides found in N-glycoproteins, highlighting its importance in understanding biological systems (van der Ven et al., 1994).
Development of Pharmaceutical Intermediates : Its utility extends to the development of pharmaceutical intermediates, demonstrating its relevance in drug development and synthesis (Amann et al., 2016).
properties
IUPAC Name |
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9+,10-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGHJYXWJQCCPK-LMLFDSFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl Trichloroacetimidate |
Citations
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